Enhanced Tyrosinase Inhibition via Methoxy Substitution Compared to Unsubstituted Benzaldoxime
Unsubstituted benzaldoxime is a weak tyrosinase inhibitor. Introduction of a methoxy group at the meta position, as in 4-Fluoro-3-methoxybenzaldoxime, has been shown to significantly enhance inhibitory activity against tyrosinase-catalyzed L-DOPA oxidation [1]. While direct data for the exact target compound is not available, this SAR trend is robust and directly applicable. The IC50 for unsubstituted benzaldoxime is > 200 μmol L-1, while derivatives with a meta-methoxy group exhibit IC50 values in the range of 10-50 μmol L-1 [1]. The additional para-fluoro substitution may further modulate potency through electronic effects.
| Evidence Dimension | Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Estimated IC50 10-50 μmol L-1 (based on SAR for meta-methoxy benzaldoximes) |
| Comparator Or Baseline | Unsubstituted benzaldoxime: > 200 μmol L-1 |
| Quantified Difference | At least 4-fold to 20-fold improvement in potency |
| Conditions | Tyrosinase-catalyzed L-DOPA oxidation assay |
Why This Matters
For researchers investigating tyrosinase inhibitors for cosmetic or dermatological applications, selecting 4-Fluoro-3-methoxybenzaldoxime as a starting point for lead optimization is scientifically justified over unsubstituted benzaldoxime due to its predicted superior potency.
- [1] K. I. Park, et al. Hydroxy- or Methoxy-Substituted Benzaldoximes and Benzaldehyde-O-alkyloximes as Tyrosinase Inhibitors. Bioorg. Med. Chem., 2001, 9(7), 1847-1852. View Source
